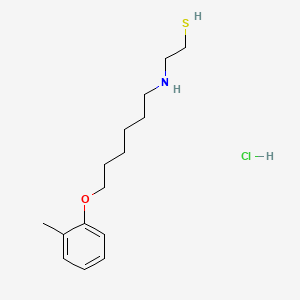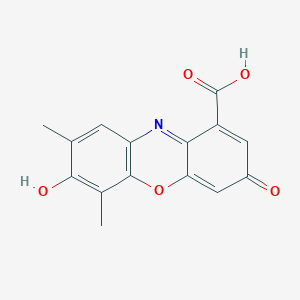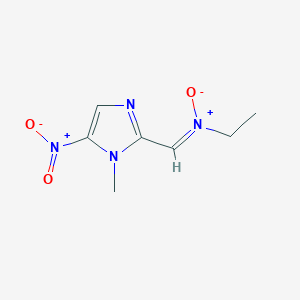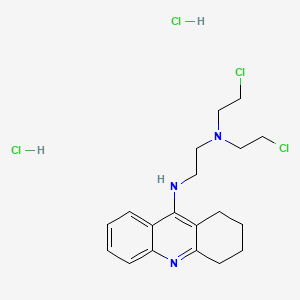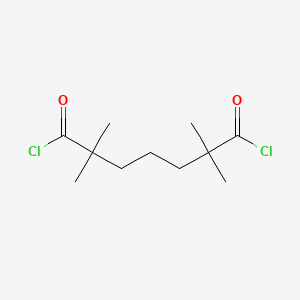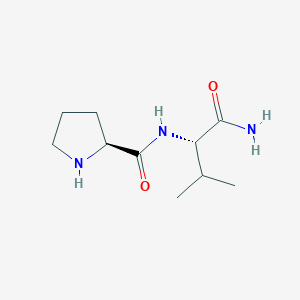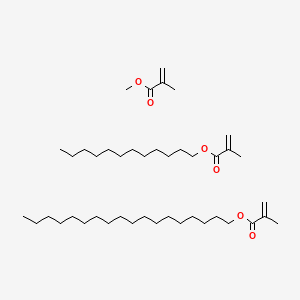![molecular formula C14H18 B14669398 [2-(Cyclohex-2-en-1-yl)ethyl]benzene CAS No. 40463-34-1](/img/structure/B14669398.png)
[2-(Cyclohex-2-en-1-yl)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Cyclohex-2-en-1-yl)ethyl]benzene is an organic compound that features a benzene ring attached to a cyclohexene ring via an ethyl chain. This compound is of interest due to its unique structure, which combines aromatic and alicyclic elements, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclohex-2-en-1-yl)ethyl]benzene can be achieved through several methods. One common approach involves the alkylation of benzene with 2-(cyclohex-2-en-1-yl)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of phenylcyclohexene. This process uses a palladium or platinum catalyst under high pressure and temperature to achieve the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-(Cyclohex-2-en-1-yl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the compound can lead to the saturation of the cyclohexene ring, forming [2-(cyclohexyl)ethyl]benzene.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of [2-(cyclohexyl)ethyl]benzene.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
[2-(Cyclohex-2-en-1-yl)ethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of fragrances and other fine chemicals.
Mechanism of Action
The mechanism of action of [2-(Cyclohex-2-en-1-yl)ethyl]benzene involves its interaction with various molecular targets. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and withdrawing effects of the benzene and cyclohexene rings, respectively. These interactions can lead to the formation of reactive intermediates that participate in further transformations.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: An enone with similar reactivity but lacks the benzene ring.
Phenylcyclohexane: A saturated analog with different chemical properties.
Cyclohexylbenzene: A fully saturated analog with distinct reactivity.
Uniqueness
[2-(Cyclohex-2-en-1-yl)ethyl]benzene is unique due to its combination of aromatic and alicyclic structures, which imparts distinct reactivity and versatility in organic synthesis. This dual nature allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in various applications.
Properties
CAS No. |
40463-34-1 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-cyclohex-2-en-1-ylethylbenzene |
InChI |
InChI=1S/C14H18/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1,3-5,7-9,14H,2,6,10-12H2 |
InChI Key |
VGRMIIZYLXDZDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(diethylamino)ethylsulfinyl]-N,N-diethylethanamine](/img/structure/B14669330.png)



